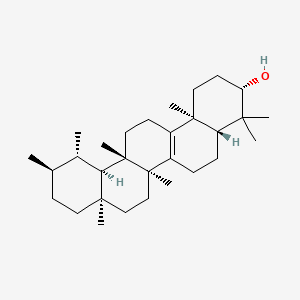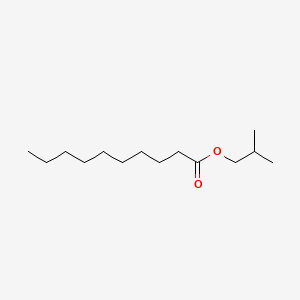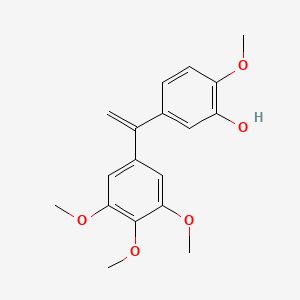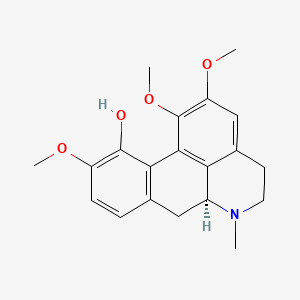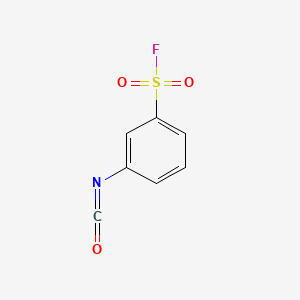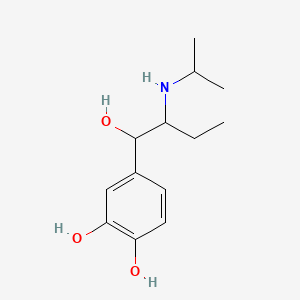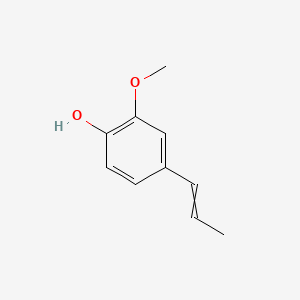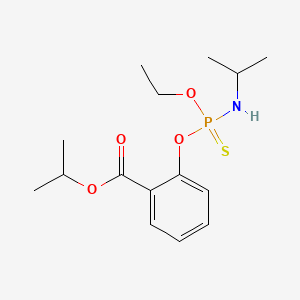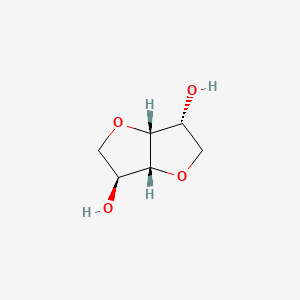
Isosorbide
描述
异山梨醇是一种双环化学化合物,属于二醇类和含氧杂环类。它含有两个稠合的呋喃环,由D-山梨醇衍生而来,D-山梨醇是通过D-葡萄糖的催化加氢获得的。 异山梨醇以其吸湿性而闻名,并广泛应用于医药和工业等领域 .
准备方法
异山梨醇是由D-山梨醇通过脱水反应合成。该过程涉及使用布朗斯台德酸性离子液体作为催化剂,这些催化剂已被证明具有很高的效率。 反应条件通常包括约130°C的温度和使用对甲苯磺酸作为催化剂 . 工业生产方法侧重于优化产率和纯度,并正在开发连续工艺以实现高效率 .
化学反应分析
科学研究应用
异山梨醇具有广泛的科学研究应用:
化学: 它被用作合成可生物降解聚合物和其他衍生物的平台化学品。
生物学: 异山梨醇衍生物正被研究用于其在药物递送系统中的潜在用途。
作用机制
异山梨醇主要通过其血管扩张特性发挥作用。它作为一氧化氮的前药,激活鸟苷酸环化酶,并提高环磷酸鸟苷(cGMP)的水平。 这导致血管平滑肌松弛和周围动脉和静脉扩张 .
相似化合物的比较
异山梨醇经常与其他二醇和环状化合物进行比较。类似的化合物包括:
双酚A: 用于生产聚碳酸酯,但异山梨醇提供了一种无毒且可再生的替代品.
山梨醇: 异山梨醇的前体,用于各种应用,包括作为甜味剂。
异山梨醇二硝酸酯和单硝酸酯: 异山梨醇的衍生物,在医学上因其血管扩张作用而使用.
异山梨醇因其可再生性、无毒性和在各种应用中的多功能性而脱颖而出,使其成为科学研究和工业生产中宝贵的化合物。
属性
IUPAC Name |
(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDXJTOLSGUMSJ-JGWLITMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046196 | |
| Record name | Isosorbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | D-Glucitol, 1,4:3,6-dianhydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Mechanism of Action |
Isosorbide causes vascular relaxation, reducing systolic ophthalmic artery pressure (SOAP), systolic ocular perfusion pressure (SOPP). | |
| Record name | Isosorbide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
CRYSTALS | |
CAS No. |
652-67-5 | |
| Record name | Isosorbide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosorbide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosorbide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isosorbide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Glucitol, 1,4:3,6-dianhydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isosorbide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4:3,6-dianhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSORBIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXR179L51S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOSORBIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60-63, 61-64 °C | |
| Record name | Isosorbide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOSORBIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3105 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isosorbide?
A: this compound (1,4:3,6-dianhydro-D-glucitol) has a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol. []
Q2: What are the key structural features of this compound?
A: this compound is a bicyclic ether derived from glucose. Its rigid, chiral structure, with two fused tetrahydrofuran rings, makes it a valuable building block in polymer chemistry. []
Q3: What are the advantages of using dimethyl carbonate (DMC) in this compound synthesis?
A: DMC offers a greener alternative to traditional methylating agents like dimethyl sulfate (DMS) and methyl halides in this compound synthesis. Its low toxicity and environmental benignity make it a desirable reagent. []
Q4: Can you explain the reactivity of this compound with DMC?
A: Depending on the reaction conditions, this compound reacts with DMC via different mechanisms. Weak bases favor carboxymethylation, producing compounds like dicarboxymethyl this compound, a potential monomer for polycarbonate. Strong bases favor methylation, leading to dimethyl this compound, a high-boiling green solvent. []
Q5: What are the thermal properties of this compound-based oligomers compared to PDO homopolymers?
A: Incorporating this compound into polytrimethylene ether glycol (PTEG) oligomers leads to a higher glass transition temperature (Tg) compared to pure PDO homopolymers. []
Q6: What is the significance of the higher Tg in this compound-containing polymers?
A: This enhanced Tg implies improved thermal stability, making these polymers suitable for applications requiring higher temperature resistance, such as hot-fill containers and engineering resins. []
Q7: Can this compound be utilized in organocatalysis?
A: Yes, this compound derivatives show promise as organocatalysts. For example, thiourea derivatives based on this compound have been successfully employed in the enantioselective alkylation of indole. []
Q8: What makes this compound a suitable scaffold for developing organocatalysts?
A: Its rigid conformation allows for the introduction of diverse functional groups to fine-tune its electronic and steric properties, making it highly versatile for organocatalytic applications. []
Q9: How is density functional theory (DFT) used to understand the reactivity of this compound?
A: DFT calculations provide insights into the reaction mechanisms and thermodynamics of this compound transformations, such as etherification and transetherification. These calculations help to explain the observed regioselectivity in reactions with DMC. []
Q10: What information can be gained from DFT calculations on this compound reactions?
A: DFT helps understand the influence of factors like solvent and temperature on the reaction pathway. By evaluating the thermodynamics at experimental conditions, DFT predictions guide the optimization of synthetic strategies. []
Q11: How does the number of nitrate groups in organic nitrates affect their potency in activating guanylate cyclase?
A: A strong correlation exists between the number of nitrate ester groups and the potency of organic nitrates in activating guanylate cyclase. Compounds with more nitrate groups tend to be more potent. []
Q12: What is the significance of guanylate cyclase activation by organic nitrates?
A: Guanylate cyclase activation leads to the production of cyclic guanosine monophosphate (cGMP), a key signaling molecule responsible for vasodilation. This mechanism underlies the therapeutic effects of organic nitrates in treating angina pectoris. []
Q13: How is this compound dinitrate metabolized in humans?
A: After oral administration, this compound dinitrate is rapidly absorbed and extensively metabolized. It is primarily excreted in the urine as metabolites, with the main metabolite being an this compound conjugate, likely with glucuronic acid. []
Q14: Can this compound mononitrate be combined with other bronchodilators for improved efficacy?
A: Combining this compound mononitrate with salbutamol shows additive effects in reversing and protecting against methacholine-induced contractions, suggesting potential benefits in asthma treatment. []
Q15: What are the common side effects associated with this compound mononitrate and misoprostol when used for cervical ripening?
A: While both drugs effectively induce cervical ripening, misoprostol commonly causes abdominal pain, nausea, and vaginal bleeding, whereas this compound mononitrate frequently leads to headaches. The frequency and intensity of these side effects typically increase over the treatment period. []
Q16: Can sublingual this compound dinitrate cause refractory hypotension in postoperative patients with ischemic heart disease?
A: Yes, a case report highlights the possibility of severe, treatment-resistant hypotension following sublingual this compound dinitrate administration in a postoperative patient with ischemic heart disease. This underscores the importance of careful monitoring and individualized treatment strategies in this patient population. []
Q17: What is the rationale behind developing this compound mononitrate controlled-release tablets?
A: Developing controlled-release formulations aims to achieve a more sustained drug release profile, potentially improving patient compliance and reducing side effects compared to conventional immediate-release formulations. []
Q18: How does the dissolution of this compound dinitrate tablets vary in different media?
A: this compound dinitrate tablets generally show good dissolution in various media, including water, 0.1 mol·L-1 HCl, pH 4.5 acetate buffer solution, and pH 6.8 phosphate buffer solution, with minimal differences observed between them. []
Q19: What analytical techniques are commonly employed for the quantification of this compound dinitrate and its metabolites?
A: Gas chromatography coupled with electron capture detection (GC-ECD) and liquid chromatography coupled with mass spectrometry (LC-MS) are frequently used for quantifying this compound dinitrate and its metabolites in biological matrices. [, ]
Q20: Can this compound dinitrate and its mononitrates be simultaneously determined in human plasma?
A: Yes, capillary column gas chromatography (GC) with electron capture detection allows for the simultaneous determination of this compound dinitrate, this compound 2-mononitrate, and this compound 5-mononitrate in human plasma using two internal standards. []
Q21: What are the potential advantages of using trimetazidine over this compound mononitrate in this context?
A: Trimetazidine's mechanism of action, which involves improving cellular oxygen utilization, offers a complementary approach to the hemodynamic effects of nitrates. This, coupled with its better tolerability profile, makes it a potentially preferable option for some patients. []
Q22: What are some key techniques used to characterize this compound-containing polymers?
A: Various analytical techniques are employed, including nuclear magnetic resonance (NMR) spectroscopy to determine the polymer structure, differential scanning calorimetry (DSC) to evaluate thermal transitions, and thermogravimetric analysis (TGA) to assess thermal stability. [, ]
Q23: How is this compound utilized in diverse fields?
A: this compound finds applications in various industries, including pharmaceuticals (e.g., this compound dinitrate as a vasodilator), polymers (e.g., polyethylene this compound terephthalate as a bio-based plastic), surfactants, solvents (e.g., dimethyl this compound), and even cosmetics. []
Q24: What drives the increasing interest in this compound across different disciplines?
A: Its unique properties, such as rigidity, chirality, biodegradability, and availability from renewable resources like starch, contribute to its growing popularity as a sustainable alternative to petroleum-based chemicals. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


